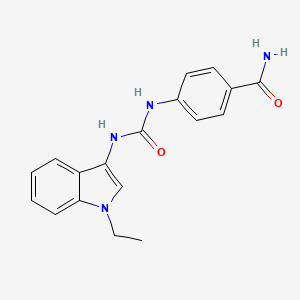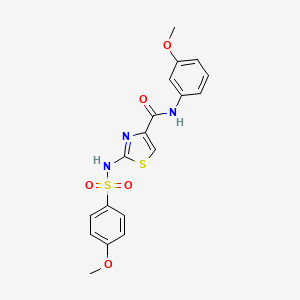
N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as MTC, and it has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Compounds with structural similarities to "N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" have been utilized in the synthesis of various thiazole derivatives. A notable example is the use of crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 as a catalyst for synthesizing 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, demonstrating an efficient, atom-economical, and straightforward one-pot multicomponent synthetic route for 1,3-thiazoles (Shahbazi-Alavi et al., 2019).
Pharmacological Activities
A series of pyrazole-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against HeLa and C6 cell lines, showcasing significant cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity (Mert et al., 2014).
Corrosion Inhibition
Thiazole hydrazones have been studied for their potential as mild steel anti-corrosion agents in acidic media. These compounds have demonstrated significant corrosion inhibition efficiency, acting as mixed-type inhibitors and suggesting their application in protecting steel surfaces (Chaitra et al., 2016).
Antimicrobial and Antiviral Activities
Research on thiazole and thiadiazole derivatives has also highlighted their antimicrobial and antiviral potential. For instance, novel 1,3,4-thiadiazole derivatives have been synthesized and shown significant antimicrobial activities against several strains of microbes, pointing towards their utility in developing new antimicrobial agents (Noolvi et al., 2016).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-13-6-8-15(9-7-13)28(23,24)21-18-20-16(11-27-18)17(22)19-12-4-3-5-14(10-12)26-2/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKBDCDGFUWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

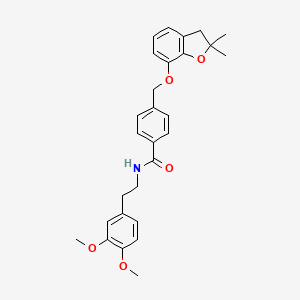
![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)
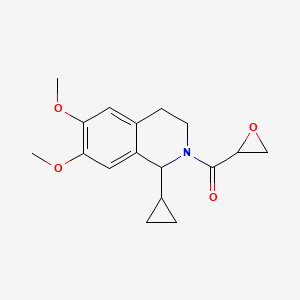
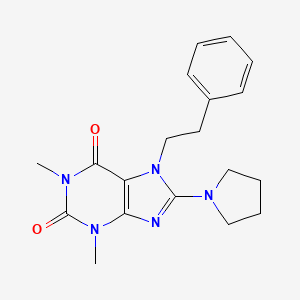
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
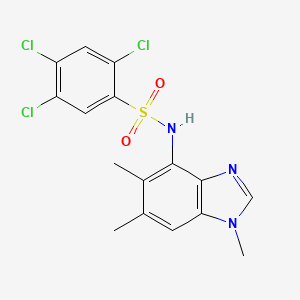
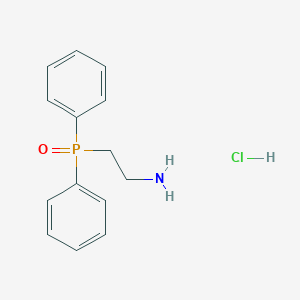
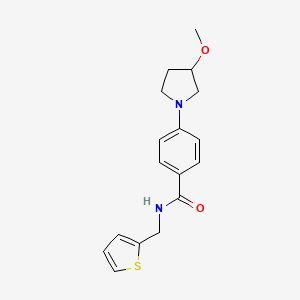
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)
![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)
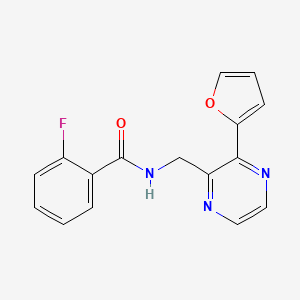
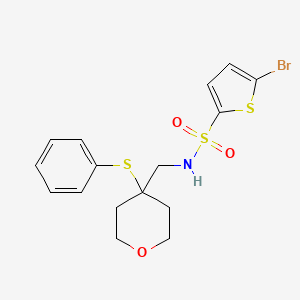
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
